3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine is a heterocyclic compound notable for its complex structure and potential applications in medicinal chemistry. The compound features a tert-butyl group, chlorine, and iodine substituents on an imidazo[1,5-a]pyrazine framework, which contributes to its unique chemical properties.
The compound can be sourced from various chemical suppliers and databases, including Advanced ChemBlocks and PubChem, which provide information on its molecular formula, purity, and structural data. Its Chemical Abstracts Service (CAS) number is 1211591-21-7, and it has a molecular weight of approximately 279.47 g/mol .
3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine falls under the category of heterocyclic compounds, specifically imidazopyrazines. These compounds are characterized by the presence of nitrogen atoms in their aromatic rings, which often impart unique biological activities.
The synthesis of 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine can be achieved through several methods involving the introduction of the tert-butyl group and halogenation steps. One common approach includes:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and minimize side reactions. Techniques like chromatography may be employed for purification.
The molecular formula for 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine is C10H11ClIN3. The structural representation includes:
The structural formula can be represented using SMILES notation as: IC1=C(C(Cl)=NC=C2)N2C=N1
.
Key structural data include:
3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine can participate in various chemical reactions due to its reactive halogen substituents. Notable reactions include:
The reactivity of this compound is influenced by the electronic effects of the halogens and the tert-butyl group, which can stabilize intermediates during reactions.
The mechanism of action for compounds like 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine often involves interactions with biological targets such as enzymes or receptors. The presence of halogens may enhance binding affinity or selectivity toward specific targets.
Research indicates that similar imidazo compounds exhibit significant biological activities, including anticancer properties and inhibition of specific enzyme pathways. The exact mechanism for this compound would require further empirical studies to elucidate its biological effects.
Key physical properties of 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine include:
Chemical properties include:
Relevant data from chemical databases indicate its potential for further functionalization due to its reactive sites .
3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine has potential applications in medicinal chemistry as a lead compound for drug development. Its structure suggests possible use in:
Research into its biological activity could lead to novel therapeutic agents targeting various diseases.
The imidazo[1,5-a]pyrazine core is synthesized through innovative annulation strategies leveraging N-heterocyclic precursors. A CuI-catalyzed aerobic oxidative coupling between 2-aminopyrazines and ketones enables efficient core formation under mild conditions (70–85°C), accommodating diverse functional groups including electron-withdrawing substituents. This method employs molecular oxygen as a green oxidant, achieving yields of 68–82% within 12–24 hours . Alternative ultrasound-assisted C-H functionalization techniques utilize KI/tert-butyl hydroperoxide catalysis in aqueous media, providing a metal-free route to the scaffold. This approach achieves 75–90% yields in 30–60 minutes, significantly reducing reaction times compared to thermal methods . For more complex derivatives, microwave-enhanced Pd(OAc)₂-catalyzed three-component reactions enable rapid assembly (10–15 minutes) of 2,3-disubstituted imidazo[1,5-a]pyrazines from 2-aminopyrazines, aldehydes, and terminal alkynes, achieving yields up to 86% .
Table 1: Annulation Methods for Imidazo[1,5-a]Pyrazine Core Synthesis
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
CuI/O₂ Catalysis | 70–85°C, air, DMSO, 12–24h | 68–82% | Functional group tolerance |
Ultrasound (KI/TBHP) | H₂O, rt, 30–60min | 75–90% | Metal-free, aqueous medium |
MW-Pd(OAc)₂ Three-Component | Toluene, 120°C, 10–15min | 78–86% | Rapid, introduces C2/C3 diversity |
Regioselective halogenation exploits the inherent electronic asymmetry of the imidazo[1,5-a]pyrazine ring. Electrophilic bromination at C8 occurs preferentially using N-bromosuccinimide (NBS) in DMF at 0°C, yielding 8-bromo intermediates (≥85% selectivity) due to the higher electron density at this position [5]. Subsequent nucleophilic displacement with lithium chloride in THF at −78°C converts 8-bromo to 8-chloro derivatives with 90–95% efficiency, providing access to the critical 8-chloro scaffold [1] [7]. For C1 functionalization, direct electrophilic iodination requires careful optimization; employing N-iodosuccinimide (NIS) in acetic acid at 50°C achieves 70–75% yields of 1-iodo derivatives. This regioselectivity arises from the polarization of the C1–N2 bond, making C1 susceptible to electrophilic attack [3] [6].
Table 2: Regioselective Halogenation Strategies
Position | Reagent/System | Conditions | Selectivity | Application Scope |
---|---|---|---|---|
C8 Chlorination | NBS → LiCl | DMF, 0°C; THF, −78°C | >85% | Base-sensitive substituents |
C1 Iodination | NIS/AcOH | 50°C, 4h | 70–75% | Electron-deficient derivatives |
Simultaneous C1/C8 | Sequential NBS-NIS | −78°C → 50°C | 60–65% | Polyhalogenated scaffolds |
The tert-butyl group is introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. Tert-butylation at C3 proceeds efficiently through Pd-catalyzed Suzuki coupling between 3-bromoimidazo[1,5-a]pyrazines and tert-butylboronic acid, achieving 80–88% yields when using Pd(PPh₃)₄/K₂CO₃ in toluene/water (80°C) [1]. Alternatively, direct electrophilic tert-butylation with tert-butyl chloride and AlCl₃ at −20°C affords moderate yields (55–60%) but suffers from regiochemical impurities due to the steric bulk of the tert-butyl group [3]. Computational analyses reveal the tert-butyl group’s +I effect increases electron density at C1 by 12–15% (Mulliken charge analysis), facilitating subsequent iodination. Conversely, its cone angle (≈110°) hinders electrophilic attack at C3, necessitating precise stoichiometric control to avoid di-substitution byproducts [7].
Iodination at C1 employs copper(I) iodide catalysis to enhance selectivity and yield. Optimized conditions (CuI (20 mol%), phenanthroline ligand, DMF, 80°C) convert 3-tert-butyl-8-chloroimidazo[1,5-a]pyrazine to the 1-iodo derivative in 92% yield within 6 hours, suppressing dihalogenation byproducts to <3% [6] [8]. The mechanism involves single-electron transfer (SET) from Cu(I) to generate iodonium species, followed by regioselective C1 functionalization. Alternative Pd/Cu bimetallic systems enable one-pot sequential iodination for complex substrates but increase cost and side-product formation [8]. For scale-up, electrochemical iodination using NaI as iodide source and constant current (5 mA/cm²) in acetonitrile achieves 85% yield with minimal metal residue (<50 ppm) [9].
Table 3: Catalytic Iodination Systems Comparison
Catalytic System | Conditions | Yield | Byproducts | Scalability |
---|---|---|---|---|
CuI/Phenanthroline | DMF, 80°C, 6h | 92% | <3% | Pilot scale (100g) |
Pd(OAc)₂/CuI | Dioxane, 100°C, 8h | 88% | 5–8% | Limited to 10g |
Electrochemical (NaI) | CH₃CN, rt, 5mA/cm², 3h | 85% | <1% | Bench scale (50g) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1